molecular formula C9H12O3 B3385811 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 66725-78-8

2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3385811
CAS No.: 66725-78-8
M. Wt: 168.19 g/mol
InChI Key: QORMLGRJGANSMB-UHFFFAOYSA-N
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Description

2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C9H16O3. It is a derivative of butanal, where the butanal molecule is modified by the addition of a tetrahydro-2H-pyran-2-yl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of butanal with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, which facilitates the formation of the tetrahydropyranyl ether linkage . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and yield of the compound while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the aldehyde and tetrahydropyranyl ether groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .

Mechanism of Action

The mechanism of action of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tetrahydropyranyl ether group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(oxan-2-yloxy)but-2-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMLGRJGANSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461874
Record name 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66725-78-8
Record name 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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